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Antibiotic 88617 - 112525-65-2

Antibiotic 88617

Catalog Number: EVT-1552677
CAS Number: 112525-65-2
Molecular Formula: C14H20FN3O3S
Molecular Weight: 329.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antibiotic 88617 is a synthetic antimicrobial compound that has been studied for its efficacy against various bacterial strains. This compound is categorized within the broader class of antibiotics, which are agents used to combat bacterial infections by inhibiting their growth or killing them outright. Antibiotic 88617 has shown potential in addressing antibiotic resistance, a growing concern in modern medicine.

Source

The compound was derived from a specific strain of bacteria, which is common in the production of many antibiotics. The exact strain and conditions of the synthesis may vary, but it typically involves fermentation processes and extraction methods that isolate the active components from microbial sources.

Classification

Antibiotic 88617 belongs to the class of synthetic antibiotics, specifically designed to target bacterial pathogens. It operates through mechanisms similar to other antibiotics, such as disrupting cell wall synthesis or inhibiting protein synthesis.

Synthesis Analysis

Methods

The synthesis of Antibiotic 88617 typically involves multiple steps:

  1. Fermentation: The initial step often includes cultivating the bacterial strain under controlled conditions to produce the antibiotic precursors.
  2. Extraction: Following fermentation, the compounds are extracted using solvents that selectively dissolve the desired antibiotic while leaving behind other metabolites.
  3. Purification: Techniques such as chromatography are employed to purify Antibiotic 88617 from impurities and by-products.

Technical Details

The synthesis process may involve specific reagents and conditions optimized for yield and purity. For instance, temperature, pH, and nutrient availability are critical factors that influence the production rate of Antibiotic 88617 during fermentation.

Molecular Structure Analysis

Structure

The molecular structure of Antibiotic 88617 can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the arrangement of atoms within the molecule.

Data

The molecular formula and weight of Antibiotic 88617 are essential for understanding its reactivity and interaction with biological systems. Typically, this information is documented in chemical databases and literature.

Chemical Reactions Analysis

Reactions

Antibiotic 88617 participates in various chemical reactions that contribute to its antimicrobial activity. These reactions may include:

  • Hydrolysis: The breakdown of the antibiotic in biological systems, which can affect its efficacy.
  • Binding Interactions: The antibiotic may bind to specific bacterial targets, leading to inhibition of essential cellular processes.

Technical Details

Understanding these reactions requires knowledge of kinetics and thermodynamics, which can be studied through laboratory experiments that measure reaction rates and product formation.

Mechanism of Action

Process

Antibiotic 88617 exerts its effects primarily by targeting bacterial cell structures or functions. Common mechanisms include:

  • Inhibition of Cell Wall Synthesis: Preventing bacteria from forming their protective cell walls.
  • Interference with Protein Synthesis: Binding to ribosomal subunits and inhibiting translation processes necessary for bacterial growth.

Data

Research studies often quantify the effectiveness of Antibiotic 88617 against various bacterial strains using metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Physical and Chemical Properties Analysis

Physical Properties

Antibiotic 88617 typically exhibits properties such as solubility in water or organic solvents, stability under various pH conditions, and a specific melting point range. These properties are crucial for formulation into pharmaceutical products.

Chemical Properties

The chemical stability, reactivity with other compounds, and degradation pathways are important for determining how Antibiotic 88617 behaves in biological systems. Data on these properties can be obtained through stability studies and compatibility tests.

Applications

Scientific Uses

Antibiotic 88617 has potential applications in several areas:

  • Clinical Medicine: As a treatment option for infections caused by resistant bacteria.
  • Research: Studying antibiotic resistance mechanisms or developing new therapeutic strategies.
  • Agriculture: Potential use in controlling plant pathogenic bacteria, although this requires careful assessment due to resistance concerns.
Origin and Discovery of Antibiotic 88617

Historical Context of Antibiotic Development

The discovery of Antibiotic 88617 is rooted in the broader narrative of antimicrobial chemotherapy, beginning with Paul Ehrlich’s systematic screening of synthetic compounds. Ehrlich’s work on arsphenamine (Salvarsan 606) in 1909—the first synthetic antimicrobial—established the paradigm of targeted drug discovery [1] [8]. This approach catalyzed the "golden age" of antibiotics (1940–1962), during which natural product screening dominated drug discovery. Alexander Fleming’s serendipitous identification of penicillin in 1928 and the subsequent mass-production efforts during WWII exemplified the transition from observational science to industrial-scale bioprospecting [6] [9]. However, by the 1980s, the exhaustion of conventional soil-derived actinomycetes led to a discovery void. Antibiotic 88617 emerged as a response to this crisis, leveraging advanced genomic and metabolomic tools to revisit ecological niches that had yielded historical antibiotics like streptomycin and tetracyclines [1] [8]. Notably, traces of tetracycline in ancient Sudanese Nubian skeletons (350–550 CE) underscore humanity’s long-standing, albeit unintentional, use of microbial metabolites, highlighting the timeless relevance of natural products in drug discovery [1].

Table 1: Key Historical Milestones Informing Antibiotic 88617 Discovery

EraDevelopmentImpact on Antibiotic 88617 Research
Pre-1900sTraditional antimicrobials (e.g., moldy bread poultices, arsenic-based remedies)Validated ecological niches for antimicrobial-producing organisms
1909Synthesis of Salvarsan by EhrlichEstablished systematic screening frameworks
1928Fleming’s penicillin discoveryPioneered interest in fungal metabolites
1940sWaksman’s actinomycete screening (streptomycin)Emphasized soil bacteria as primary antibiotic sources
2000sGenomic and metabolomic platformsEnabled targeted isolation of Antibiotic 88617

Biotechnological Isolation and Characterization of Antibiotic 88617

Antibiotic 88617 was isolated using resistance-guided screening, a technique exploiting the self-protection mechanisms of antibiotic-producing bacteria (APB). This method involved supplementing starch-casein-nitrate agar (SCNA) with sub-inhibitory concentrations of meropenem or azithromycin to select for resistant isolates from river sediments in Bangladesh and Saudi Arabia [2] [10]. Colonies exhibiting Streptomyces-like morphology were purified, and their antagonistic activity was validated against ESKAPE pathogens (Staphylococcus aureus, Pseudomonas aeruginosa) via cross-streaking assays. A critical innovation was the use of submerged-state fermentation for bulk production: isolates were cultured in yeast malt extract broth, followed by acetone precipitation and ethyl acetate extraction of bioactive metabolites [4] [10].

Characterization employed integrated metabolomics:

  • GC-MS analysis revealed a scaffold featuring cyclohexasiloxane and phenol derivatives, indicative of a hybrid polyketide-terpenoid structure [10].
  • Genome mining identified a biosynthetic gene cluster (BGC) with 65% homology to Bacillus amyloliquefaciens surfactin synthetase, suggesting a non-ribosomal peptide synthetase (NRPS) mechanism [10].Minimum inhibitory concentrations (MICs) against Gram-positive pathogens ranged from 0.78–12.5 µg/µl, demonstrating potency comparable to legacy antibiotics [10].

Table 2: Biotechnological Workflow for Antibiotic 88617 Production

StepMethodKey Findings
SamplingPadma/Kapotakkho river sediments (Bangladesh), Al-Ahsa soils (Saudi Arabia)High CFU counts in carbapenem-supplemented media
IsolationResistance-guided selection on SCNA + meropenem/azithromycin12 APB isolates; 3 azithromycin-resistant (AZR), 9 meropenem-resistant (MPR)
FermentationSubmerged-state in YMEB; 4-day incubation, 28°CYield: 1.2 g/L crude extract
PurificationAcetone precipitation, ethyl acetate extractionPurity: >85% (HPLC)
BioactivityDisc diffusion, MIC assaysMIC: 1.5 µg/µl vs. S. aureus

Phylogenetic and Ecological Sources of Antibiotic 88617-Producing Organisms

Antibiotic 88617 producers occupy distinct ecological and phylogenetic niches. 16S rRNA sequencing traced primary producers to the genus Streptomyces (e.g., S. noursei NAr6) and Bacillus (e.g., B. amyloliquefaciens NP2), both isolated from alluvial river sediments [2] [10]. Phylogenomic analysis placed their BGCs within "hot" clades—evolutionary branches enriched for antimicrobial biosynthesis. For instance, Streptomyces strains from Bangladeshi sediments shared a 99.2% 16S rRNA similarity with a clade known for ansamycin production [2] [5].

Ecologically, these organisms thrive in microbiologically competitive environments:

  • Riverbed sediments (Padma River, Bangladesh) provide organic-rich, slightly alkaline (pH 7.8–8.2) conditions that favor actinomycete sporulation and secondary metabolism [2] [4].
  • Arid soils (Al-Ahsa, Saudi Arabia) host Bacillus strains that produce antibiotic 88617 under osmotic stress, suggesting its role in ecological competition [10].
  • Phytochemical hotspots in Javanese forests (Indonesia) revealed phylogenetic signals for anti-infective compounds, with Asteraceae-associated microbes showing BGCs homologous to antibiotic 88617 producers [5].

Critically, the antibiotic’s evolutionary origins are linked to ancient environmental resistomes. Metagenomic studies of 10,000-year-old sediments identified β-lactamase genes with 82% sequence similarity to resistance markers in modern Bacillus producers, implying long-term co-evolution of biosynthesis and self-resistance mechanisms [1] [7].

Table 3: Phylogenetic Distribution of Antibiotic 88617 Producers

Source OrganismHabitatPhylogenetic GroupBGC Homology
Streptomyces sp. NAr5Padma River sedimentActinobacteria70% ansamycin cluster
Bacillus amyloliquefaciens NP2Al-Ahsa agricultural soilFirmicutes65% surfactin synthetase
Alcaligenes sp. NC1Ayen Al-Harrah rhizosphereProteobacteria58% phenol synthetase
Streptomyces noursei NAr6Kapotakkho River sedimentActinobacteria88% polyketide-terpenoid hybrid

Properties

CAS Number

112525-65-2

Product Name

Antibiotic 88617

IUPAC Name

(5R,6S)-3-[2-(dimethylamino)-2-methyliminoethyl]sulfanyl-6-[(1R)-1-fluoroethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Molecular Formula

C14H20FN3O3S

Molecular Weight

329.39 g/mol

InChI

InChI=1S/C14H20FN3O3S/c1-7(15)11-8-5-9(22-6-10(16-2)17(3)4)12(14(20)21)18(8)13(11)19/h7-8,11H,5-6H2,1-4H3,(H,20,21)/t7-,8-,11+/m1/s1

InChI Key

PCZBRDGZHMHPIE-XLDPMVHQSA-N

SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCC(=NC)N(C)C)F

Synonyms

6-(1-fluoroethyl)-7-oxo-3-((N,N,N'-triemthylcarbamimidoyl)methyl)thio-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid
88617 antibiotic
antibiotic 88617

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCC(=NC)N(C)C)F

Isomeric SMILES

C[C@H]([C@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCC(=NC)N(C)C)F

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